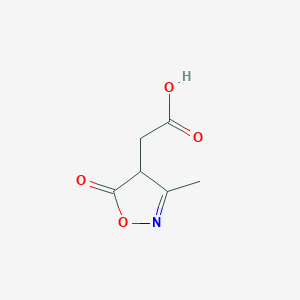

2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid

Description

2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid is a heterocyclic compound that features an oxazole ring

Properties

IUPAC Name |

2-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-3-4(2-5(8)9)6(10)11-7-3/h4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCMDJHCJUQSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4,5-dihydro-1,2-oxazole-5-one with acetic acid derivatives under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocycles, and functionalized acetic acid derivatives .

Scientific Research Applications

2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid: This compound has a similar structure but features a pyrazole ring instead of an oxazole ring.

2-(5-Hydroxy-2,2-dimethyl-4-oxo-2H-chromen-7-yl)oxyacetic acid: This compound contains a chromen ring and exhibits different chemical properties.

Uniqueness

2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .

Biological Activity

2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid (CAS No. 1042541-93-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties.

The compound has the following chemical properties:

- Molecular Formula: C6H7NO4

- Molecular Weight: 157.12 g/mol

- IUPAC Name: 2-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)acetic acid

- Appearance: Powder

- Storage Temperature: Room temperature

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial efficacy, this compound demonstrated activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound could be useful in developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines. Preliminary studies revealed that it induces apoptosis in cancer cells through mechanisms involving caspase activation and kinase inhibition.

In a study involving HL60 leukemia cells:

- Treatment with 1 µM of the compound resulted in a significant increase in activated caspase-3 levels, indicating enhanced apoptosis.

Figure: Caspase Activity Profile

Caspase Activity

The compound's cytotoxic effects were noted with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism appears to involve the downregulation of NF-kB signaling pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of various isoxazole derivatives included this compound, which displayed promising results against both Gram-positive and Gram-negative bacteria.

- Case Study on Cancer Cell Lines : A series of experiments conducted on different cancer cell lines (e.g., HCT116 colon cancer cells) highlighted the compound's ability to inhibit cell proliferation and induce apoptosis through caspase activation pathways.

Q & A

Basic: What analytical techniques are recommended to confirm the structure and purity of 2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid?

To ensure structural integrity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the oxazole ring substitution pattern and acetic acid moiety. Coupling constants in -NMR can confirm stereochemical features .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate the molecular formula (CHNO) and detect impurities .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity, especially after synthesis or isolation .

Basic: What are common synthetic routes for preparing this compound?

The compound’s synthesis typically involves multi-step reactions:

- Oxazole Ring Formation : Cyclization of precursors like β-keto esters or amides with hydroxylamine derivatives under acidic or basic conditions. For example, refluxing in acetic acid with sodium acetate can facilitate ring closure .

- Functionalization : Introduction of the acetic acid side chain via alkylation or nucleophilic substitution. Ensure pH control (e.g., ~7–8) to avoid side reactions .

- Purification : Recrystallization from polar solvents (e.g., DMF/water mixtures) or column chromatography improves yield and purity .

Basic: What safety protocols should be followed when handling this compound?

While specific safety data is unavailable for this compound (request SDS from suppliers), general precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.

- Waste Disposal : Neutralize acidic byproducts before disposal and avoid release into drains .

Advanced: How can computational methods optimize the synthesis of this compound?

Leverage quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. For example:

- Reaction Path Search : Tools like GRRM or IRC analysis identify low-energy pathways for oxazole ring formation .

- Solvent Effects : Simulate solvent interactions (e.g., acetic acid’s role in cyclization) to refine reaction conditions .

- Machine Learning : Train models on existing oxazole synthesis data to predict optimal catalysts or temperatures .

Advanced: How can structure-activity relationship (SAR) studies guide its biological applications?

Compare structural analogs to infer bioactivity:

- Core Modifications : Replace the oxazole ring with triazole or thiazole moieties (e.g., CID 71757559) to assess antimicrobial or anticancer activity .

- Side Chain Variations : Substitute the acetic acid group with esters or amides to alter solubility or target binding .

- In Vitro Assays : Test modified analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding .

Advanced: What strategies improve reaction yield and scalability?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for cyclization steps. Evidence shows DMF with KCO enhances nucleophilic substitution .

- Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) for oxazole formation but avoid overheating to prevent decomposition .

- Workflow Integration : Use continuous-flow reactors to scale multi-step syntheses, reducing batch variability .

Advanced: How should researchers address contradictory data in synthesis or bioactivity studies?

- Reproducibility Checks : Validate methods using independent techniques (e.g., XRD vs. NMR for crystallinity) .

- Meta-Analysis : Compare published protocols (e.g., reaction times, solvents) to identify critical variables. For instance, conflicting yields may stem from pH differences during alkylation .

- Cross-Validation : Pair computational predictions (e.g., reaction barriers) with experimental kinetics to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.